molecular formula C8H7N3O2 B13096863 Methyl 6-cyano-2-methylpyrimidine-4-carboxylate CAS No. 1112178-33-2

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate

Cat. No.: B13096863
CAS No.: 1112178-33-2
M. Wt: 177.16 g/mol
InChI Key: RRZQSHMWJHNJNQ-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C8H7N3O2. It is a pyrimidine derivative, characterized by a cyano group at the 6th position, a methyl group at the 2nd position, and a carboxylate ester at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

CAS No.

1112178-33-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 6-cyano-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-5-10-6(4-9)3-7(11-5)8(12)13-2/h3H,1-2H3

InChI Key

RRZQSHMWJHNJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

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